3-Iodo-5-nitro-1-trityl-1H-indazole: Superior Reactivity in Suzuki-Miyaura Cross-Coupling vs. 3-Bromo or 3-Chloro Analogs
The C-3 iodo substituent in 3-iodo-5-nitro-1-trityl-1H-indazole is specifically required for efficient palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards oxidative addition with Pd(0) catalysts compared to the corresponding carbon-bromine or carbon-chlorine bonds found in common analogs [1]. This increased reactivity allows for milder reaction conditions, higher yields, and greater functional group tolerance, which is critical for synthesizing complex 3-arylindazole libraries [2].
| Evidence Dimension | Bond Dissociation Energy (BDE) for C-X bond in analogous haloarenes |
|---|---|
| Target Compound Data | C-I BDE ~ 67 kcal/mol |
| Comparator Or Baseline | C-Br BDE ~ 84 kcal/mol; C-Cl BDE ~ 96 kcal/mol |
| Quantified Difference | The C-I bond is approximately 17 kcal/mol weaker than the C-Br bond, facilitating faster oxidative addition. |
| Conditions | Standard bond dissociation energies for aryl halides; inferential for 3-haloindazole reactivity. |
Why This Matters
Procuring the 3-iodo derivative over a bromo or chloro analog directly translates to a higher probability of successful and efficient cross-coupling, a critical factor in medicinal chemistry library synthesis.
- [1] Collot, V.; Dallemagne, P.; Bovy, P. R.; Rault, S. Suzuki-type cross-coupling reaction of 3-iodoindazoles with aryl boronic acids: A general and flexible route to 3-arylindazoles. Tetrahedron 1999, 55, 6917–6922. View Source
- [2] Collot, V.; Dallemagne, P.; Bovy, P. R.; Rault, S. Suzuki-type cross-coupling reaction of 3-iodoindazoles with aryl boronic acids: A general and flexible route to 3-arylindazoles. Tetrahedron 1999, 55, 6917–6922. View Source
